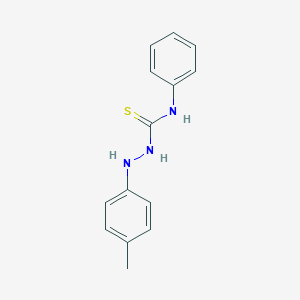
1-(4-Methylanilino)-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylanilino)-3-phenylthiourea (MAPTU) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a thiourea derivative that has been synthesized and studied for its biological properties and mechanism of action. In
Wirkmechanismus
The mechanism of action of 1-(4-Methylanilino)-3-phenylthiourea is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 1-(4-Methylanilino)-3-phenylthiourea has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-(4-Methylanilino)-3-phenylthiourea has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1-(4-Methylanilino)-3-phenylthiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methylanilino)-3-phenylthiourea has several advantages for lab experiments. It is relatively easy and cost-effective to synthesize, and it has been found to have low toxicity in vitro. However, there are also limitations to using 1-(4-Methylanilino)-3-phenylthiourea in lab experiments. Its mechanism of action is not fully understood, and there is limited information available on its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methylanilino)-3-phenylthiourea. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to investigate its pharmacokinetics and pharmacodynamics in vivo. Additionally, research can be conducted to explore its potential use in combination with other drugs for cancer treatment or in the treatment of inflammatory diseases.
In conclusion, 1-(4-Methylanilino)-3-phenylthiourea is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The synthesis method has been optimized to yield high purity and yield of 1-(4-Methylanilino)-3-phenylthiourea. While there are limitations to using 1-(4-Methylanilino)-3-phenylthiourea in lab experiments, there are several future directions for research on its mechanism of action, pharmacokinetics, and potential therapeutic applications.
Synthesemethoden
1-(4-Methylanilino)-3-phenylthiourea can be synthesized through a multi-step process involving the reaction of aniline with phenyl isothiocyanate in the presence of a base, followed by the reaction with 4-methylphenylamine. The resulting product is then purified through recrystallization to obtain pure 1-(4-Methylanilino)-3-phenylthiourea. The synthesis method has been optimized to yield high purity and yield of 1-(4-Methylanilino)-3-phenylthiourea.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylanilino)-3-phenylthiourea has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 1-(4-Methylanilino)-3-phenylthiourea has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
56864-62-1 |
|---|---|
Produktname |
1-(4-Methylanilino)-3-phenylthiourea |
Molekularformel |
C14H15N3S |
Molekulargewicht |
257.36 g/mol |
IUPAC-Name |
1-(4-methylanilino)-3-phenylthiourea |
InChI |
InChI=1S/C14H15N3S/c1-11-7-9-13(10-8-11)16-17-14(18)15-12-5-3-2-4-6-12/h2-10,16H,1H3,(H2,15,17,18) |
InChI-Schlüssel |
KZYBQJDOLBIMKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NNC(=S)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)NNC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



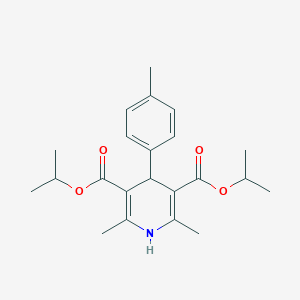
![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)
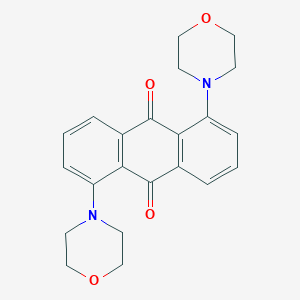
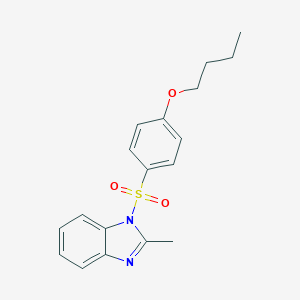
![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)
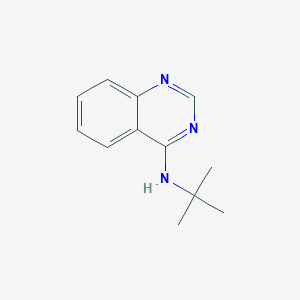
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)